Antitrypanosomal agent 1

Description

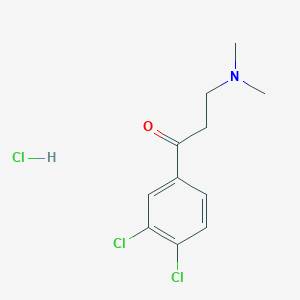

The exact mass of the compound 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 304108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO.ClH/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8;/h3-4,7H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRKQCKNKRZOPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC(=C(C=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386943 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75144-12-6 | |

| Record name | 75144-12-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(dimethylamino)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Fexinidazole: A Technical Guide for Researchers

Introduction

Fexinidazole is a 5-nitroimidazole compound that represents a significant advancement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, caused by the parasite Trypanosoma brucei gambiense.[1] As the first entirely oral treatment for both the initial hemolymphatic and the advanced meningoencephalitic stages of the disease, it has revolutionized therapeutic strategies.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of fexinidazole, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the complex biochemical pathways and workflows involved.

Bioactivation: The Key to Selective Toxicity

Fexinidazole is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its trypanocidal effects.[4][5] This activation is a critical element of its selective toxicity against trypanosomes.

The process is initiated by a parasite-specific enzyme, a Type I nitroreductase (NTR).[6][7][8] This enzyme is absent in mammalian cells, which is a key reason for fexinidazole's favorable safety profile. The NTR reduces the nitro group of fexinidazole, leading to the generation of reactive nitrogen species, including toxic reactive amines and nitro radicals.[2][4][8] These highly reactive metabolites are the primary agents responsible for the drug's parasiticidal activity.

In vivo, fexinidazole is also rapidly metabolized by the host's hepatic enzymes into two primary, biologically active metabolites: a sulfoxide derivative (M1) and a sulfone derivative (M2).[4][9] These metabolites retain significant trypanocidal activity and are believed to contribute substantially to the overall therapeutic effect of the drug.[10][11]

Molecular Mechanism of Action: DNA Damage and Synthesis Inhibition

The primary trypanocidal effect of activated fexinidazole is the induction of extensive DNA damage and the subsequent inhibition of DNA synthesis.[12][13] This mechanism distinguishes it from other nitroaromatic drugs.[6]

Upon activation, the reactive metabolites generated within the parasite cause significant DNA lesions.[12][14] This leads to an accumulation of DNA damage, particularly during the S and G2 phases of the cell cycle.[12][13] The damage is so profound that it results in a near-complete halt of DNA synthesis within 24 hours of treatment.[12] This cytotoxic effect is a key driver of parasite death.[14] While the generation of reactive oxygen species (ROS) has been proposed as a general mechanism for nitroaromatic drugs, studies suggest that for fexinidazole, the profound inhibition of DNA synthesis is the more direct and critical cytotoxic outcome.[6][13]

Quantitative Data Summary

The efficacy of fexinidazole and its primary metabolites has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Activity of Fexinidazole and its Metabolites

| Compound | Target Organism | IC50 Range (µg/mL) | IC50 Range (µM) | Reference(s) |

| Fexinidazole | T. b. rhodesiense & T. b. gambiense | 0.16 - 0.93 | 0.7 - 3.3 | [10][15] |

| Fexinidazole Sulfoxide (M1) | T. brucei subspecies | 0.2 - 0.9 | 0.7 - 3.3 | [16] |

| Fexinidazole Sulfone (M2) | T. brucei subspecies | 0.2 - 0.9 | 0.7 - 3.3 | [16] |

| Fexinidazole | T. cruzi (amastigotes) | - | 1.0 ± 0.5 | [17] |

Table 2: In Vivo Efficacy of Oral Fexinidazole in Murine Models

| HAT Model | Dose Regimen | Outcome | Reference(s) |

| Acute (Stage 1) | 100 mg/kg/day for 4 days | Cure | [10][15] |

| Chronic (Stage 2 / CNS infection) | 200 mg/kg/day for 5 days | Cure | [10] |

| Chronic (Stage 2 / CNS infection) | 100 mg/kg, twice daily for 5 days | 100% Cure | [10][15] |

Table 3: Clinical Efficacy of Fexinidazole in Human Trials (T. b. gambiense)

| Patient Population | Success Rate | Follow-up Period | Reference(s) |

| Stage 2 HAT | 91.2% | 18 months | [3] |

| Stage 1 & Early Stage 2 HAT | 98.7% | 12 months | [3] |

| Stage 1 & Early Stage 2 HAT | 99% | 12 months | [18] |

Key Experimental Protocols

The elucidation of fexinidazole's mechanism of action relies on several key experimental methodologies.

In Vitro Trypanocidal Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against bloodstream forms of Trypanosoma brucei.

-

Parasite Culture : T. b. brucei or other relevant strains are cultured in a suitable medium (e.g., HMI-9) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation : Fexinidazole is dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are then prepared in the culture medium. The final DMSO concentration in the assay should not exceed 1%.[16]

-

Assay Setup : In a 96-well plate, parasites are seeded at a density of 2 x 10^4 cells/mL. The serially diluted compound is added to the wells. Control wells contain parasites with medium and DMSO only.

-

Incubation : The plate is incubated for 72 hours under standard culture conditions.

-

Viability Assessment : After incubation, a viability reagent (e.g., resazurin-based AlamarBlue) is added to each well. The plate is incubated for another 4-6 hours.

-

Data Analysis : Fluorescence or absorbance is measured using a plate reader. The readings are converted to percentage inhibition relative to the control, and the IC50 value is calculated using a non-linear regression dose-response curve.

DNA Synthesis Measurement (BrdU Incorporation Assay)

This flow cytometry-based assay measures the proportion of cells actively synthesizing DNA.[12]

-

Treatment : Cultured trypanosomes are treated with fexinidazole (e.g., at a concentration causing ~50% growth inhibition) or a vehicle control for a specified period (e.g., 24 hours).[19]

-

BrdU Pulse : The thymidine analog Bromodeoxyuridine (BrdU) is added to the cultures at a final concentration of 100 µM. The cultures are incubated for 30 minutes to allow incorporation into newly synthesized DNA.

-

Cell Fixation : Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Fixed cells can be stored at -20°C.

-

Permeabilization and DNA Denaturation : Cells are washed and permeabilized. The DNA is then denatured, typically using 2N HCl, to expose the incorporated BrdU.

-

Staining : Cells are incubated with an anti-BrdU primary antibody, followed by a fluorescently-labeled secondary antibody. Total DNA is counterstained with a dye like Propidium Iodide (PI) or DAPI.

-

Flow Cytometry : The stained cells are analyzed on a flow cytometer. The percentage of BrdU-positive cells is determined, representing the population of cells actively undergoing DNA synthesis.[12]

Murine Model of Chronic HAT (Stage 2)

This protocol assesses the in vivo efficacy of a compound in a model that mimics the advanced, neurological stage of sleeping sickness.[16]

-

Infection : Female NMRI mice are infected intraperitoneally (i.p.) with 10^4 T. b. brucei (e.g., GVR35 strain) bloodstream forms.[16]

-

Disease Progression : The infection is allowed to progress for 21 days, by which time the parasites have crossed the blood-brain barrier and established a central nervous system (CNS) infection.

-

Treatment Administration : Fexinidazole is formulated as a suspension (e.g., in 5% Tween 80 / 0.5% methyl-cellulose) and administered orally (per os, p.o.) via gastric gavage.[10] A typical curative regimen is 200 mg/kg/day for 5 consecutive days.[16]

-

Monitoring : Parasitemia (the number of parasites in the blood) is monitored regularly (e.g., twice weekly) by examining a drop of tail blood under a microscope.

-

Cure Assessment : Mice are monitored for up to 180 days post-infection. Animals that survive and remain aparasitemic (free of detectable parasites) at the end of the monitoring period are considered cured.[16]

Fexinidazole's mechanism of action is a paradigm of targeted chemotherapy. Its efficacy hinges on its selective bioactivation by a parasite-specific nitroreductase, leading to the generation of cytotoxic metabolites. These metabolites induce catastrophic DNA damage and halt DNA synthesis, resulting in parasite death. This multi-faceted mechanism, coupled with its oral bioavailability and effectiveness in both stages of HAT, underscores its critical role in the fight against sleeping sickness and provides a valuable framework for the development of future antiparasitic agents.

References

- 1. Fexinidazole for T.b. gambiense | DNDi [dndi.org]

- 2. youtube.com [youtube.com]

- 3. Phase II/III studies show high efficacy and safety of fexinidazole, the first oral treatment for sleeping sickness | DNDi [dndi.org]

- 4. What is the mechanism of Fexinidazole? [synapse.patsnap.com]

- 5. Fexinidazole - Wikipedia [en.wikipedia.org]

- 6. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fexinidazole (Fexinidazole Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. drugs.com [drugs.com]

- 9. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside Fexinidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitrypanosomal Activity of Fexinidazole Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases [journals.plos.org]

- 13. Fexinidazole results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. edutalktoday.com [edutalktoday.com]

- 15. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Fexinidazole interferes with the growth and structural organization of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oral fexinidazole for stage 1 or early stage 2 African Trypanosoma brucei gambiense trypanosomiasis: a prospective, multicentre, open-label, cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Antitrypanosomal Agent 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound identified as "Antitrypanosomal agent 1," chemically known as N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. This document details the synthetic protocols, physicochemical properties, and biological activity of this compound against trypanosomes. It includes detailed experimental methodologies for key assays and visualizes relevant pathways and workflows to support further research and development in the field of antitrypanosomal drug discovery. While this compound is noted as a potent inhibitor of trypanothione reductase, this guide also outlines the general mechanism of action for nitroaromatic compounds in trypanosomes, providing a basis for understanding its potential therapeutic action.

Introduction

Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) and Chagas disease, continues to pose a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery and development of novel, effective, and safe antitrypanosomal agents. One of the key enzymatic targets in trypanosomes is trypanothione reductase (TR), an enzyme essential for the parasite's unique redox metabolism and absent in humans, making it an attractive target for selective drug design.

This compound (N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide) has been identified as a potent inhibitor of TR. This guide serves as a technical resource, consolidating available data on its synthesis, characterization, and biological activity to facilitate its evaluation as a potential lead compound in antitrypanosomal drug development.

Physicochemical Properties and Characterization

N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | [2] |

| CAS Number | 1139453-98-7 | [3] |

| Molecular Formula | C₁₄H₂₀N₄O₃ | [3] |

| Molecular Weight | 292.33 g/mol | [3] |

| Appearance | White powder | [4] |

| Melting Point | 94 - 96°C | [4] |

| Boiling Point | 446.9 ± 40.0 °C (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Canonical SMILES | CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [2] |

| InChI Key | LSQRHFSGOUDQDS-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is typically achieved through a nucleophilic substitution reaction. A general and widely cited protocol is provided below.

General Synthesis Protocol

A common synthetic route involves the reaction of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide with N-methylpiperazine in the presence of a base.[3][5]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-methylpiperazine (1.3 equivalents) and potassium carbonate (2.0 equivalents) in acetone.[3]

-

Addition of Reactant: To this stirring solution, slowly add 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 equivalent).[3]

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.[3]

-

Work-up: After the reaction is complete, remove the precipitate by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.[3]

-

Purification: The resulting residue is dissolved in ethyl acetate and washed with water. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.[3][5]

Characterization Data

The synthesized compound can be characterized using standard analytical techniques.

| Technique | Expected Result | Reference |

| LC-MS | m/z = 293 [M+H]⁺ | [3] |

| ¹H NMR & ¹³C NMR | Spectra should be consistent with the structure of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. | - |

| FTIR | Characteristic peaks for C=O (amide), N-O (nitro), and aromatic C-H bonds. | - |

Biological Activity and Mechanism of Action

In Vitro Antitrypanosomal Activity

This compound has been reported to exhibit potent activity against Trypanosoma brucei and to be a selective inhibitor of trypanothione reductase. The available data is summarized below. It is important to note that this data is from a commercial supplier and has not been independently confirmed in peer-reviewed literature.

| Assay | Target Organism/Enzyme | IC₅₀ / EC₅₀ (µM) |

| Enzymatic Inhibition | Trypanothione Reductase (TR) | 3.3 |

| Enzymatic Inhibition | Glutathione Reductase (GR) | 64.8 |

| Cell-based Activity | Trypanosoma brucei | 1 |

Selectivity Index (SI): The selectivity for TR over human GR (GR IC₅₀ / TR IC₅₀) is approximately 20.

Proposed Mechanism of Action

As a nitroaromatic compound, the antitrypanosomal activity of this agent is likely mediated through a mechanism involving reductive activation by a parasitic type I nitroreductase (NTR). This process, which is specific to the parasite, is believed to generate reactive nitrogen species that induce oxidative stress, leading to cellular damage and parasite death.[6][7]

Experimental Protocols for Biological Evaluation

The following are detailed, standard protocols that can be used to evaluate the antitrypanosomal activity and mechanism of action of "this compound".

In Vitro Antitrypanosomal Activity Assay (Resazurin-based)

This protocol is designed to determine the 50% inhibitory concentration (IC₅₀) of the compound against bloodstream forms of Trypanosoma brucei.[8]

Materials:

-

Trypanosoma brucei brucei (e.g., strain 427)

-

Complete HMI-9 medium

-

This compound

-

Pentamidine (positive control)

-

Resazurin sodium salt solution (0.125 mg/mL in PBS)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in the culture medium. The final DMSO concentration in the assay should not exceed 0.5%.[8]

-

Assay Setup: In a 96-well plate, add 50 µL of a T. brucei suspension (2 x 10⁵ cells/mL) to each well. Add 50 µL of the diluted compound to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a standard drug like pentamidine (positive control).[8]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[9]

-

Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.[9]

-

Data Acquisition: Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Convert fluorescence readings to percent parasite viability relative to the drug-free control. Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal curve using appropriate software.[9]

Trypanothione Reductase (TR) Inhibition Assay

This spectrophotometric assay measures the inhibition of TR by monitoring the NADPH-dependent reduction of trypanothione disulfide (TS₂), coupled to the reduction of DTNB (Ellman's reagent).[10]

Materials:

-

Recombinant Trypanothione Reductase (TR)

-

Trypanothione disulfide (TS₂)

-

NADPH

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)

-

This compound

-

384-well microplates

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 384-well plate, add the assay buffer containing TR (e.g., 20 mU/mL), TS₂ (e.g., 12 µM), and DTNB (e.g., 200 µM).[10]

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Reaction Initiation: Start the reaction by adding NADPH (e.g., 150 µM).[10]

-

Data Acquisition: Immediately measure the rate of formation of the thionitrobenzoate (TNB) anion by monitoring the increase in absorbance at 410-412 nm over time (e.g., for 10-15 minutes) at room temperature.[10][11]

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound, or N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide, presents a promising scaffold for the development of new drugs against trypanosomiasis. Its reported potent and selective inhibition of trypanothione reductase, a validated drug target, warrants further investigation. This technical guide provides the foundational information on its synthesis, characterization, and proposed mechanism of action, along with detailed protocols for its biological evaluation. Further studies are required to validate its antitrypanosomal activity in peer-reviewed settings, elucidate its precise mechanism of action, and assess its in vivo efficacy and safety profile. The methodologies and data presented herein should serve as a valuable resource for researchers dedicated to advancing the field of antitrypanosomal drug discovery.

References

- 1. Buy N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 1139453-98-7 [smolecule.com]

- 2. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | C14H20N4O3 | CID 23507600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 4. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide CAS#: 1139453-98-7 [m.chemicalbook.com]

- 5. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | 1139453-98-7 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. What is the mechanism of Nifurtimox? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Topic: "Antitrypanosomal Agent 1" Target Identification and Validation

An in-depth technical guide on the target identification and validation of a novel antitrypanosomal agent.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human African Trypanosomiasis (HAT) and American Trypanosomiasis (Chagas disease) are debilitating neglected tropical diseases caused by the protozoan parasites Trypanosoma brucei and Trypanosoma cruzi, respectively. The existing therapeutic arsenal is limited by toxicity, complex administration, and emerging resistance, necessitating the discovery of novel drugs with new mechanisms of action.

This guide details the systematic process of identifying and validating the molecular target of a potent, novel compound, hereafter referred to as "Antitrypanosomal Agent 1." This agent was identified through a phenotypic high-throughput screen and exhibits significant activity against multiple pathogenic trypanosomatids. The workflow described herein represents a robust strategy for moving from a phenotypic hit to a target-validated lead compound, a critical step in modern drug discovery.

Initial Phenotypic Characterization

"this compound" was initially identified for its potent growth inhibition of T. brucei. Subsequent profiling confirmed its broad-spectrum activity against related kinetoplastid parasites and its selectivity over a representative mammalian cell line.

Data Presentation: In Vitro Selectivity and Potency

The initial in vitro activity of "this compound" is summarized below. The data highlights its sub-micromolar potency against the target parasites and a favorable selectivity index, suggesting a parasite-specific mechanism of action.

| Table 1: In Vitro Profile of this compound | |

| Organism/Cell Line | EC₅₀ (nM) ¹ |

| Trypanosoma brucei brucei (bloodstream form) | 150 |

| Trypanosoma cruzi (intracellular amastigote) | 320 |

| Leishmania donovani (intracellular amastigote) | 450 |

| Human Embryonic Kidney Cells (HEK293) | > 25,000 |

| Selectivity Index (HEK293 / T. b. brucei) | > 166 |

| ¹ EC₅₀ (Half-maximal effective concentration) values are representative. |

Target Identification Strategy

Identifying the molecular target of a phenotypically active compound is a crucial, often challenging, step. A multi-pronged approach combining genetic and biochemical methods is typically employed.

Workflow Diagram

The overall strategy for moving from a phenotypic hit to a validated target is illustrated below. This process begins with methods to generate a target hypothesis, followed by rigorous biochemical and genetic validation experiments.

Caption: Workflow for target identification and validation of a phenotypic hit.

Experimental Protocols: Target Identification

This genetic approach identifies a target by finding gene mutations that confer resistance to the compound. Parasites that survive under drug pressure often acquire mutations in the drug's target or in pathways that affect drug uptake/efflux.

Protocol:

-

Culturing: Grow wild-type T. brucei (bloodstream form) in HMI-9 medium supplemented with 10% FBS at 37°C and 5% CO₂.

-

Drug Pressure Application: Gradually increase the concentration of "this compound" in the culture, starting from the EC₅₀ concentration. Sub-culture parasites that show signs of growth.

-

Clonal Isolation: Once a resistant population is established (growing at >10x the wild-type EC₅₀), isolate single-cell clones by limiting dilution in a 96-well plate.

-

Phenotypic Confirmation: Confirm the resistance phenotype of the isolated clones by determining the EC₅₀ of "this compound" and comparing it to the wild-type parent line.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant clone and the wild-type parent line using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

-

Whole-Genome Sequencing (WGS): Prepare sequencing libraries and perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to achieve >50x genome coverage.

-

Bioinformatic Analysis:

-

Align sequencing reads from both resistant and parent strains to the T. brucei reference genome (e.g., TREU927).

-

Perform Single Nucleotide Polymorphism (SNP) and insertion/deletion (indel) calling.

-

Identify non-synonymous mutations or copy number variations present in the resistant clone but absent in the parent. Genes harboring these mutations are strong target candidates. For "this compound," this method revealed a consistent point mutation in a beta subunit of the 20S proteasome.

-

Target Validation

Once a putative target, such as the proteasome, has been identified, it must be rigorously validated to confirm that it is mechanistically responsible for the compound's antiparasitic activity.

Workflow Diagram

Introduction to Antitrypanosomal Agents and the Significance of SAR Studies

Trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, continues to pose a significant threat to human and animal health, particularly in sub-Saharan Africa and Latin America. The development of effective and safe chemotherapeutic agents is paramount in the management of this disease. Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a lead molecule and assessing the impact on its antitrypanosomal efficacy, researchers can identify key pharmacophoric features and optimize compounds for improved potency, selectivity, and pharmacokinetic properties. This in-depth guide focuses on the SAR of a hypothetical, yet representative, lead compound designated as "Antitrypanosomal Agent 1," to illustrate the process and principles involved in the optimization of antitrypanosomal drug candidates.

Core Scaffold and Initial Observations

For the purpose of this guide, "this compound" is defined as a lead compound belonging to the quinoline class, a scaffold known for its presence in various antiparasitic agents. The initial SAR exploration often begins with modifications at various positions of the core structure to probe the electronic and steric requirements for optimal activity.

Structure-Activity Relationship Data

The following table summarizes the in vitro antitrypanosomal activity (IC50) of a series of analogs derived from the core scaffold of "this compound" against the bloodstream form of Trypanosoma brucei brucei.

| Compound | R1 | R2 | R3 | IC50 (µM) | Cytotoxicity (CC50, HepG2 cells) (µM) | Selectivity Index (SI = CC50/IC50) |

| 1a | -H | -H | -H | 5.2 | > 100 | > 19.2 |

| 1b | -Cl | -H | -H | 2.8 | > 100 | > 35.7 |

| 1c | -F | -H | -H | 3.1 | > 100 | > 32.3 |

| 1d | -OCH3 | -H | -H | 7.5 | > 100 | > 13.3 |

| 1e | -H | -Cl | -H | 1.5 | 85 | 56.7 |

| 1f | -H | -Br | -H | 1.2 | 78 | 65.0 |

| 1g | -H | -CH3 | -H | 4.9 | > 100 | > 20.4 |

| 1h | -H | -H | -NH2 | 8.9 | > 100 | > 11.2 |

| 1i | -H | -H | -NH(CH3) | 6.3 | > 100 | > 15.9 |

| 1j | -H | -Cl | -NH2 | 3.4 | 92 | 27.1 |

Experimental Protocols

In Vitro Antitrypanosomal Activity Assay

The in vitro activity of the synthesized compounds against the bloodstream form of Trypanosoma brucei brucei is typically determined using a resazurin-based cell viability assay.

-

Parasite Culture: T. b. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

-

Assay Preparation: Compounds are serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Parasites are seeded into 96-well plates at a density of 2 x 10^4 cells/well. The diluted compounds are added to the wells, and the plates are incubated for 48 hours.

-

Resazurin Addition: After 48 hours, resazurin solution (12.5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 24 hours.

-

Data Analysis: The fluorescence is read using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as HepG2, to determine their selectivity.

-

Cell Culture: HepG2 cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

-

Assay Procedure: The assay is performed in 96-well plates, seeding the cells at a density of 1 x 10^4 cells/well. After 24 hours of attachment, the cells are treated with serial dilutions of the compounds and incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using the resazurin reduction assay as described above. The CC50 values are calculated from the dose-response curves.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for SAR studies and the logical relationship between different experimental stages.

Technical Guide: In Vitro Anti-trypanosomal Activity of Antitrypanosomal Agent 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-trypanosomal activity of Antitrypanosomal agent 1, a potent and selective inhibitor of trypanothione reductase. This document details its biological activity, the experimental protocols for its evaluation, and its mechanism of action within the parasite's unique redox metabolism.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified against key molecular targets and the Trypanosoma brucei parasite. The data highlights its potency and selectivity, making it a compound of significant interest for further drug development.

| Compound | Target Organism/Enzyme | Assay Type | IC50 / EC50 (µM) | Selectivity (GR IC50 / TR IC50) |

| This compound | Trypanosoma brucei | Cell-based | 1 (EC50) | - |

| This compound | Trypanothione Reductase (TR) | Enzymatic | 3.3 (IC50) | 20 |

| This compound | Glutathione Reductase (GR) | Enzymatic | 64.8 (IC50) | - |

| Data sourced from MedChemExpress.[1] |

Mechanism of Action: Inhibition of the Trypanothione Reductase Pathway

This compound functions as a potent and selective inhibitor of trypanothione reductase (TR), an essential enzyme in the redox metabolism of trypanosomatids.[1] Unlike their mammalian hosts, which rely on a glutathione/glutathione reductase (GR) system, trypanosomes utilize a unique trypanothione-based system to combat oxidative stress. This metabolic distinction makes TR an attractive target for selective drug design.

The trypanothione system is responsible for detoxifying reactive oxygen species (ROS) generated as byproducts of metabolism and from the host's immune response. The key molecule in this system is trypanothione, which exists in a reduced dithiol form (T(SH)₂) and an oxidized disulfide form (TS₂). TR, a flavoprotein oxidoreductase, catalyzes the NADPH-dependent reduction of TS₂ back to T(SH)₂, thus regenerating the parasite's primary antioxidant defense.

By inhibiting TR, this compound disrupts this vital cycle. The subsequent accumulation of TS₂ and the depletion of T(SH)₂ leave the parasite vulnerable to oxidative damage. This leads to the disruption of cellular functions and ultimately, cell death. The high selectivity of this compound for TR over human GR minimizes off-target effects, a desirable characteristic for a chemotherapeutic agent.

Caption: Mechanism of action of this compound. (Within 100 characters)

Experimental Protocols

The following is a detailed, representative protocol for an in vitro anti-trypanosomal activity assay, based on the widely used Alamar Blue (Resazurin) method. This method is a standard for determining the IC50 values of compounds against Trypanosoma species.

In Vitro Anti-trypanosomal Susceptibility Test (Alamar Blue Assay)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the bloodstream form of Trypanosoma brucei.

Materials:

-

Trypanosoma brucei bloodstream forms

-

Complete HMI-9 medium

-

This compound

-

Reference drug (e.g., pentamidine)

-

Resazurin sodium salt solution

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate fluorometer

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete HMI-9 medium to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent toxicity.

-

-

Parasite Culture and Seeding:

-

Culture Trypanosoma brucei bloodstream forms in complete HMI-9 medium in a humidified incubator at 37°C with 5% CO₂.

-

Adjust the parasite density to 2 x 10⁵ cells/mL in fresh medium.

-

Dispense 50 µL of the parasite suspension into each well of a 96-well plate.

-

-

Compound Addition:

-

Add 50 µL of the serially diluted this compound to the wells containing the parasite suspension.

-

Include control wells:

-

Negative Control: Parasites with medium only (no compound).

-

Positive Control: Parasites with a known anti-trypanosomal drug (e.g., pentamidine).

-

Blank: Medium only (no parasites or compound).

-

-

-

Incubation:

-

Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Viability Assessment:

-

Add 10 µL of Resazurin solution to each well.

-

Incubate the plate for an additional 24 hours under the same conditions.

-

-

Data Acquisition:

-

Measure the fluorescence of each well using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from the values of all other wells.

-

Calculate the percentage of growth inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Caption: Experimental workflow for the in vitro anti-trypanosomal assay. (Within 100 characters)

References

A Technical Guide to Berberine: A Natural Product-Derived Antitrypanosomal Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental evaluation of Berberine, a natural isoquinoline alkaloid, as a potent agent against Trypanosoma cruzi, the causative parasite of Chagas disease. Chagas disease remains a significant public health challenge, primarily in Latin America, with current treatments limited by efficacy issues and severe side effects, underscoring the urgent need for novel therapeutic agents.[1][2][3] Berberine, derived from various medicinal plants, has emerged as a promising candidate due to its demonstrated trypanocidal activity.[4][5]

Discovery and Isolation from Natural Sources

Berberine is a well-known quaternary ammonium salt from the protoberberine group of isoquinoline alkaloids. It is predominantly found in the roots, rhizomes, and stem bark of various plants, including:

-

Berberis species (e.g., Berberis vulgaris, Berberis aristata)[6][7]

-

Hydrastis canadensis (Goldenseal)[7]

-

Coscinium fenestratum (Tree Turmeric)[9]

General Protocol for Isolation and Purification

The following protocol synthesizes common methods for the extraction and purification of berberine from plant material.[6][9][10][11]

-

Preparation of Plant Material : Air-dry the plant material (roots or stems) under shade and grind it into a coarse powder.

-

Extraction :

-

Filtration and Concentration : Filter the resulting solution to remove solid plant debris. Concentrate the filtrate under vacuum to yield a crude extract.

-

Acid-Base Purification :

-

Dissolve the crude extract in an acidic solution (e.g., 1% HCl).

-

Filter the solution and then alkalinize it with ammonium hydroxide (NH₄OH) to a pH of approximately 8. This precipitates the tertiary alkaloids.

-

Extract the alkaloid fraction with a solvent such as chloroform.[6]

-

-

Chromatographic Separation :

-

Crystallization and Identification : Collect the fractions containing berberine, which often appear as a distinct yellow band. Combine the pure fractions and evaporate the solvent to obtain yellow, needle-shaped crystals of berberine. Confirm the identity and purity using techniques like TLC, HPLC, NMR, and Mass Spectrometry.[6][9]

Quantitative Data on Antitrypanosomal Efficacy

Berberine has demonstrated potent activity against various species and life stages of trypanosomes. The following tables summarize its in vitro efficacy and selectivity.

Table 1: In Vitro Activity of Berberine Against Trypanosoma Species

| Parasite Species & Stage | IC₅₀ Value (µM) | IC₅₀ Value (µg/mL) | Exposure Time (h) | Reference Drug | Ref. |

|---|---|---|---|---|---|

| T. cruzi (Epimastigote, Bra C15C2 clone) | 0.81 | 0.3 | 72 | Allopurinol | [4][8] |

| T. evansi | 12.15 | - | 24 | - |[5] |

Table 2: Cytotoxicity and Selectivity Index of Berberine

| Cell Line | TC₅₀ Value (µM) | Selectivity Index (SI)a | Ref. |

|---|---|---|---|

| Vero (Monkey Kidney Epithelial) | - | 19.01 | [5] |

| Equine PBMC | - | 10.43 | [5] |

a Selectivity Index (SI) is calculated as TC₅₀ (mammalian cells) / IC₅₀ (T. evansi). A higher SI value indicates greater selectivity for the parasite over host cells.

In Vivo Efficacy

In vivo studies have provided mixed but informative results. In a model of transfusion-mediated Chagas disease, berberine (at 250 µg/ml) was as effective as the standard gentian violet in preventing infection in mice when used to pre-treat infected blood.[4][8] However, when administered orally (30 mg/kg/day for 30 days) to mice with an established infection, it did not enhance survival, suggesting its potential may lie more in prophylaxis than in treating chronic infections.[4][8]

Mechanism of Action

The trypanocidal activity of berberine is primarily attributed to its ability to induce severe mitochondrial dysfunction in the parasite.[12] This multi-step process disrupts key metabolic and cellular functions, ultimately leading to parasite death.

-

Mitochondrial Targeting : Berberine targets the parasite's single mitochondrion, a critical organelle for energy production and metabolic regulation.

-

Induction of Oxidative Stress : The compound induces the generation of mitochondrial superoxide radicals, leading to a state of high oxidative stress.[12] High levels of reactive oxygen species (ROS) cause widespread damage to cellular components.

-

Mitochondrial Membrane Depolarization : The accumulation of ROS leads to the depolarization of the mitochondrial inner membrane, disrupting the proton gradient necessary for ATP synthesis.[12][13]

-

ATP Depletion : The collapse of the mitochondrial membrane potential severely impairs oxidative phosphorylation, causing a significant drop in cellular ATP levels.[12][13]

-

Metabolic Collapse : The energy crisis and oxidative stress trigger the downregulation of genes essential for DNA replication, cell proliferation, and homeostasis (redox and calcium), leading to a complete metabolic collapse and cell death.[5]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for Berberine against Trypanosoma.

Key Experimental Protocols

Protocol: In Vitro Antitrypanosomal Assay (Epimastigote Growth Inhibition)

This protocol is adapted from methodologies used to determine the IC₅₀ of berberine against T. cruzi epimastigotes.[4][8]

-

Parasite Culture : Culture T. cruzi epimastigotes (e.g., Bra C15C2 clone) in a suitable axenic medium (e.g., F29 media supplemented with 10% v/v Fetal Bovine Serum) at 26-28°C.

-

Preparation of Compound : Prepare a stock solution of Berberine in DMSO. Create serial dilutions in the culture medium to achieve a range of final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

-

Assay Setup :

-

In a 96-well microplate, add the diluted compounds in triplicate.

-

Include a negative control (medium with DMSO) and a positive control (a reference drug like Allopurinol or Benznidazole).

-

Add the parasite culture to each well to achieve a final inoculum of 5x10⁵ cells/mL.

-

-

Incubation : Incubate the plate for 72 hours at 26-28°C.

-

Parasite Quantification :

-

Following incubation, thoroughly resuspend the cells in each well.

-

Fix and stain the parasites with Wright-Giemsa stain.

-

Count the number of viable parasites using a Neubauer chamber (hemocytometer) under a light microscope.

-

-

Data Analysis :

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.

-

Protocol: Mitochondrial Superoxide Detection using MitoSOX Red

This protocol is based on methods to assess the impact of compounds on mitochondrial ROS production.[12]

-

Parasite Preparation : Harvest log-phase parasites (T. cruzi trypomastigotes or other forms) by centrifugation and wash them with a suitable buffer (e.g., PBS). Resuspend the parasites to a concentration of 2x10⁴ cells/500 µL.

-

Compound Treatment : Treat the parasite suspensions with Berberine at various concentrations (e.g., IC₅₀ and 10x IC₅₀) for a defined period (e.g., 3 hours) at 37°C. Include an untreated control and a positive control (e.g., miltefosine or another known ROS inducer).

-

Staining : Add MitoSOX Red mitochondrial superoxide indicator to each sample to a final concentration of 2.5 µM. Incubate for 15-30 minutes at 37°C, protected from light.

-

Flow Cytometry Analysis :

-

After incubation, wash the parasites to remove excess dye.

-

Analyze the samples using a flow cytometer, exciting with a laser at ~510 nm and detecting fluorescence emission at ~580 nm.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis : Analyze the flow cytometry data to quantify the shift in fluorescence intensity in the treated samples compared to the untreated control. An increase in fluorescence indicates a higher level of mitochondrial superoxide.

Experimental and Drug Discovery Workflow

The evaluation of a natural product like Berberine follows a structured workflow from initial discovery to mechanism of action elucidation.

Caption: Workflow for discovery and validation of a natural antitrypanosomal agent.

Conclusion

Berberine stands out as a compelling natural product with significant antitrypanosomal properties. Its potent in vitro activity is driven by a clear mechanism of action centered on the induction of lethal mitochondrial dysfunction in the parasite. While its efficacy in treating established in vivo infections requires further investigation and potential chemical modification to improve pharmacokinetic properties, its prophylactic potential has been demonstrated.[4][8] Berberine serves as an excellent lead compound and a valuable pharmacological tool for exploring novel therapeutic strategies against Chagas disease and other kinetoplastid infections.

References

- 1. Advances in preclinical approaches to Chagas disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo evaluation of efficacy of berberine chloride: Phyto-alternative approach against Trypanosoma evansi infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. florajournal.com [florajournal.com]

- 7. Role of berberine in ameliorating Schistosoma mansoni-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. redalyc.org [redalyc.org]

- 9. Berberine isolation from Coscinium fenestratum : optical, electrochemical, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01769A [pubs.rsc.org]

- 10. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]

- 11. ijpsr.info [ijpsr.info]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondrial Imbalance of Trypanosoma cruzi Induced by the Marine Alkaloid 6-Bromo-2′-de-N-Methylaplysinopsin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Computational Docking of Antitrypanosomal Agents: A Case Study on Trypanothione Reductase Inhibitors

This technical guide provides an in-depth overview of the computational docking procedures for identifying and evaluating potential antitrypanosomal agents. It is designed for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for trypanosomiasis. This document will use a representative case study of a hypothetical inhibitor, "Antitrypanosomal agent 1," targeting the validated drug target Trypanothione Reductase (TR) from Trypanosoma brucei and Trypanosoma cruzi.

Introduction to Trypanothione Reductase as a Drug Target

Human African Trypanosomiasis (HAT) and Chagas disease are debilitating parasitic diseases caused by protozoa of the genus Trypanosoma.[1] The unique thiol metabolism of these parasites, which relies on the trypanothione system, presents a prime target for selective drug design. Trypanothione reductase (TR), a key enzyme in this pathway, is essential for maintaining the parasite's redox balance and protecting it from oxidative stress, making it an attractive target for inhibitor development.[2][3] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target, thereby guiding the identification of potential inhibitors.[4][5]

Quantitative Docking Data Summary

Molecular docking studies provide quantitative metrics to estimate the binding affinity between a ligand and its target protein. The data below represents typical results for potent antitrypanosomal compounds, including our hypothetical "this compound," when docked against Trypanosoma Trypanothione Reductase. Lower binding energy values indicate a higher predicted binding affinity.

| Compound | Target Protein | Docking Score (Binding Energy, kcal/mol) | Key Interacting Residues | Reference Compound |

| This compound | T. cruzi TR | -7.3 | Glu-498, Tyr-110, Trp-21 | Nifurtimox |

| Nifurtimox (Control) | T. cruzi TR | -6.7 | Arg-479, His-468 | - |

| Compound NF-85 | T. cruzi TR | -7.0 | Not Specified | Nifurtimox |

| Compound NF-150 | T. cruzi TR | -7.2 | Not Specified | Nifurtimox |

| Compound NF-279 | T. cruzi TR | -7.3 | Not Specified | Nifurtimox |

| Cissampeloflavone | T. brucei TR | -105.24 (Rerank Score) | Not Specified | - |

| Vismione D | T. brucei TR | -97.84 (Rerank Score) | Not Specified | - |

Note: Docking scores can vary based on the software and scoring function used. The "Rerank Score" is a metric from specific software packages like MOE and is not directly equivalent to kcal/mol but serves a similar comparative purpose.[4][6] The binding energies for compounds NF-85, NF-150, NF-279, and Nifurtimox are from a study targeting T. cruzi TR.[2]

Experimental Protocol: Molecular Docking Workflow

This section details a generalized yet comprehensive protocol for performing a molecular docking study against Trypanothione Reductase.

Preparation of the Target Protein (Trypanothione Reductase)

-

Protein Structure Retrieval : Obtain the three-dimensional crystal structure of Trypanothione Reductase from a public repository like the Protein Data Bank (PDB). A commonly used structure for T. cruzi TR is PDB ID: 1BZL.

-

Pre-processing :

-

Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any non-standard residues, unless they are critical for binding.

-

Add polar hydrogen atoms to the protein structure, which is crucial for calculating accurate electrostatic interactions.

-

Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

-

Repair any missing atoms or residues in the protein structure using modeling software.

-

Preparation of the Ligand (this compound)

-

Ligand Structure Generation : Draw the 2D structure of the ligand using chemical drawing software (e.g., ChemDraw, MarvinSketch) and convert it to a 3D structure.

-

Energy Minimization : Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge and Torsion Assignment : Assign partial charges to the ligand atoms and define the rotatable bonds (torsions) that will be explored during the docking simulation.

Docking Simulation

-

Grid Box Generation : Define the active site for docking. This is typically done by creating a "grid box" that encompasses the known binding pocket of the enzyme. The coordinates of a co-crystallized inhibitor can be used to center the grid box accurately.

-

Docking Algorithm : Execute the docking simulation using a chosen software package (e.g., AutoDock Vina, MOE Dock, Glide). A genetic algorithm or Lamarckian genetic algorithm is commonly employed to explore various conformations and orientations of the ligand within the active site.

-

Execution : Run the docking simulation. The program will generate multiple binding poses (conformations) for the ligand and calculate a binding energy or score for each pose.

Analysis of Results

-

Pose Selection : Identify the best-docked pose, which is typically the one with the lowest binding energy in the most populated conformational cluster.

-

Interaction Analysis : Visualize the selected ligand-protein complex. Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the active site. This analysis provides insights into the structural basis of the binding affinity.[6]

Visualizations

Computational Docking Workflow

The following diagram illustrates the standard workflow for an in silico molecular docking experiment.

Simplified Trypanothione Reductase Pathway

This diagram shows the central role of Trypanothione Reductase (TR) in the parasite's defense against oxidative stress. Inhibition of TR disrupts this vital pathway, leading to parasite death.

References

- 1. In-silico investigation of antitrypanosomal phytochemicals from Nigerian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Comparative molecular docking of antitrypanosomal natural products into multiple Trypanosoma brucei drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative Molecular Docking of Antitrypanosomal Natural Products into Multiple Trypanosoma brucei Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Selectivity of Benznidazole Against Trypanosoma cruzi

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] Benznidazole (Bz), a 2-nitroimidazole derivative, is a first-line treatment for this neglected tropical disease.[1][2] A critical attribute of any effective chemotherapeutic agent is its selectivity, meaning it must be significantly more toxic to the parasite than to the host's cells. This ensures a therapeutic window that maximizes efficacy while minimizing adverse side effects.

This technical guide provides an in-depth analysis of the selectivity of benznidazole against Trypanosoma cruzi. It outlines the agent's mechanism of action, presents quantitative data on its activity and cytotoxicity, details the experimental protocols used for its evaluation, and visualizes the key pathways and workflows involved in its assessment.

Mechanism of Action: Selective Activation in T. cruzi

Benznidazole is a prodrug, meaning it requires bioactivation to exert its trypanocidal effect.[3][4] The basis of its selectivity lies in the differential metabolic capabilities between the parasite and mammalian host cells.[5]

The activation cascade is initiated by a parasite-specific, NADH-dependent type I nitroreductase (TcNTR).[3][6][7] This enzyme, which is absent in mammals, reduces the nitro group of benznidazole.[8] This process is oxygen-insensitive and leads to the formation of highly reactive nitro radical anions and other reductive metabolites.[5][6]

These reactive intermediates have a multi-pronged effect on the parasite:

-

DNA Damage: The metabolites, including the highly reactive dialdehyde glyoxal, can induce single and double-strand breaks in the parasite's DNA, leading to cell cycle arrest and apoptosis.[4][5][6][9]

-

Oxidative Stress: Benznidazole impairs the parasite's antioxidant defense mechanisms, leading to an accumulation of reactive oxygen species (ROS) that damage lipids, proteins, and other cellular components.[1][5]

-

Inhibition of Macromolecule Synthesis: The drug has been shown to inhibit both protein and RNA synthesis in T. cruzi.[10]

This parasite-specific activation ensures that the cytotoxic effects are largely confined to T. cruzi, providing a favorable therapeutic index.[5]

Quantitative Analysis of Selectivity

The selectivity of an antitrypanosomal agent is quantified by the Selectivity Index (SI), calculated as the ratio of its cytotoxicity in a mammalian cell line (CC50) to its activity against the parasite (IC50). A higher SI value indicates greater selectivity. The activity of benznidazole varies significantly depending on the parasite's life cycle stage (amastigote, trypomastigote, epimastigote) and its genetic lineage, known as Discrete Typing Units (DTUs).[11][12] The intracellular amastigote is the clinically relevant stage for assessing drug efficacy.

| Compound | Organism / Cell Line | Parasite Stage | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Benznidazole | T. cruzi (Multiple Strains) | Amastigotes | 4.00 ± 1.90 | - | - | [11] |

| Benznidazole | T. cruzi (Multiple Strains) | Trypomastigotes | 5.73 ± 3.07 | - | - | [11] |

| Benznidazole | T. cruzi (Multiple Strains) | Epimastigotes | 4.02 ± 2.82 | - | - | [11] |

| Benznidazole | T. cruzi (CL, susceptible strain) | Epimastigotes | 16.3 ± 2.0 | - | - | [13] |

| Benznidazole | T. cruzi (Colombiana, resistant) | Epimastigotes | 25.4 ± 2.7 | - | - | [13] |

| Benznidazole | T. cruzi (Dm28c-Luc) | Amastigotes | 1.8 ± 0.1 | 425.2 ± 1.3 | 236.2 | [14] |

| Benznidazole | T. cruzi (Dm28c-Luc) | Trypomastigotes | 3.5 ± 0.2 | 425.2 ± 1.3 | 121.5 | [14] |

| Benznidazole | Vero Cells | - | - | >500 | - | [14] |

| Benznidazole | Heart Cells (HCs) | - | - | >20,000 | - | |

| Benznidazole | T. cruzi (VD Strain) | Amastigotes | 0.51 | 57.36 | 112.5 | [15] |

| Benznidazole | Vero C-76 Cells | - | - | 57.36 | - | [15] |

Note: IC50 and CC50 values can vary based on the specific parasite strain, host cell line, and experimental conditions (e.g., incubation time).

Experimental Protocols

Determining the selectivity of benznidazole involves two primary in vitro assays: one to measure its efficacy against the intracellular amastigote form of T. cruzi and another to measure its cytotoxicity against a mammalian cell line.

Protocol: Anti-Amastigote Activity Assay

This protocol quantifies the ability of benznidazole to inhibit the proliferation of intracellular T. cruzi amastigotes.

-

Cell Seeding: Seed a 96-well, clear-bottom plate with a suitable mammalian host cell line (e.g., Vero, L6, or primary heart cells) at a density that forms a confluent monolayer within 24 hours (e.g., 1.5 x 10⁴ cells/well).[14] Incubate at 37°C in a 5% CO₂ atmosphere.

-

Parasite Infection: After 24 hours, infect the host cell monolayer with cell culture-derived trypomastigotes at a parasite-to-host-cell ratio of approximately 10:1.[14] Incubate for another 24 hours to allow for parasite invasion and differentiation into amastigotes.

-

Compound Preparation: Prepare a stock solution of benznidazole in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[16]

-

Drug Treatment: After the infection period, wash the plates to remove non-internalized parasites. Add 100 µL of medium containing the serially diluted benznidazole to the wells. Include a positive control (e.g., a known trypanocidal agent) and a negative control (medium with DMSO only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.[14]

-

Viability Assessment: Quantify the parasite load. For genetically modified parasites expressing luciferase, add a luciferin substrate and measure the luminescent signal using a microplate reader.[14] Alternatively, for non-modified parasites, fix and stain the cells (e.g., with Giemsa) and manually count the number of amastigotes per infected cell.

-

Data Analysis: Convert the luminescence or parasite count data to the percentage of inhibition relative to the negative control. Plot the percentage of inhibition against the logarithm of the drug concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[16]

Protocol: Mammalian Cell Cytotoxicity Assay

This protocol measures the toxic effect of benznidazole on mammalian cells to determine the CC50.

-

Cell Seeding: Seed a 96-well plate with the selected mammalian cell line (e.g., Vero cells) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]

-

Compound Treatment: Add serially diluted concentrations of benznidazole (typically from 0.1 to >500 µM) to the cells.[14][15] Include an untreated cell control.

-

Incubation: Incubate the plate for 72 hours under the same conditions.[14]

-

Viability Measurement: Assess cell viability using a metabolic indicator assay. For example, add a resazurin-based solution (like PrestoBlue™ or AlamarBlue®) to each well at a 1:10 ratio.[15] Incubate for 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 560/590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression curve fit to determine the CC50 value, which is the concentration that reduces cell viability by 50%.[15][16]

Conclusion

Benznidazole demonstrates significant and clinically useful selectivity against Trypanosoma cruzi. This selectivity is primarily achieved through its bioactivation by a parasite-specific type I nitroreductase, an enzyme absent in the mammalian host. The resulting reactive metabolites induce catastrophic damage to the parasite's DNA and other vital macromolecules. Quantitative analysis confirms a favorable therapeutic window, although efficacy can be influenced by the genetic diversity of the infecting T. cruzi strain. The detailed protocols and workflows presented here provide a standardized framework for the continued evaluation of benznidazole and the development of new, even more selective, antitrypanosomal agents.

References

- 1. synapse.patsnap.com [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benznidazole treatment leads to DNA damage in Trypanosoma cruzi and the persistence of rare widely dispersed non-replicative amastigotes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Benznidazole? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of action of the 2-nitroimidazole derivative benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

- 15. scienceopen.com [scienceopen.com]

- 16. benchchem.com [benchchem.com]

Antitrypanosomal Agent 1 (AT-1): A Technical Overview of its Selective Activity Against Trypanosoma brucei

Abstract: This technical guide provides an in-depth analysis of the in vitro selectivity of a novel investigational compound, Antitrypanosomal Agent 1 (AT-1), against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This document is intended for researchers, scientists, and drug development professionals. It details the methodologies used to determine the agent's efficacy and cytotoxicity, presents quantitative data in a comparative format, and illustrates key experimental workflows and the proposed mechanism of action.

Introduction

Human African Trypanosomiasis (HAT), or sleeping sickness, remains a significant public health challenge in sub-Saharan Africa. The current chemotherapies are limited by issues of toxicity, complex administration routes, and emerging drug resistance, necessitating the discovery of new, safer, and more effective therapeutic agents.[1][2] An ideal antitrypanosomal agent must exhibit high potency against the parasite while demonstrating minimal toxicity to host cells, a characteristic quantified by the selectivity index (SI).[3]

This compound (AT-1) is a novel synthetic compound identified through a high-throughput screening campaign. This guide summarizes the preclinical data establishing its potent and selective activity against the bloodstream form of Trypanosoma brucei brucei, a model organism for HAT research. The selectivity of AT-1 is achieved by targeting a parasite-specific pathway, the proteasome, which is essential for parasite viability and lifecycle progression.[4]

Quantitative Selectivity Analysis

The selective activity of AT-1 was determined by assessing its half-maximal inhibitory concentration (IC50) against T. brucei and its half-maximal cytotoxic concentration (CC50) against a panel of mammalian cell lines. The Selectivity Index (SI), a critical measure of a compound's therapeutic window, is calculated as the ratio of CC50 (mammalian cells) to IC50 (T. brucei).[5][6] An SI value greater than 10 is typically considered a promising result for further investigation.[3]

Table 1: In Vitro Activity of AT-1 against Trypanosoma brucei

| Parasite Strain | Assay Type | Incubation Time | IC50 (nM) |

| T. b. brucei (Lister 427) | Resazurin Viability | 72 hours | 8.5 |

| T. b. rhodesiense (STIB900) | Resazurin Viability | 72 hours | 11.2 |

| T. b. gambiense (STIB930) | Resazurin Viability | 72 hours | 9.8 |

Table 2: In Vitro Cytotoxicity and Selectivity Index of AT-1

| Mammalian Cell Line | Cell Type | Assay Type | CC50 (µM) | Selectivity Index (SI) |

| HepG2 | Human Hepatocyte | MTT Assay | > 50 | > 5882 |

| HEK293 | Human Embryonic Kidney | MTT Assay | 42.5 | > 5000 |

| THP-1 | Human Monocyte | MTT Assay | > 50 | > 5882 |

| Balb/3T3 | Mouse Fibroblast | MTT Assay | 35.7 | > 4200 |

Note: Selectivity Index was calculated using the IC50 value for T. b. brucei (8.5 nM).

Experimental Protocols

Detailed methodologies are provided for the key assays used to generate the data in Tables 1 and 2.

Protocol: Determination of T. brucei IC50 (Resazurin Assay)

This protocol assesses the viability of T. brucei bloodstream forms after exposure to the test compound.

-

Parasite Culture: T. b. brucei (Lister 427) is cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ humidified atmosphere.[7] Parasites are maintained in the logarithmic growth phase.

-

Assay Preparation: A 2-fold serial dilution of AT-1 is prepared in HMI-9 medium in a 96-well microtiter plate. Control wells include medium only (negative control) and a reference drug such as pentamidine (positive control).[3]

-

Parasite Seeding: The log-phase parasite culture is diluted to a final concentration of 2 x 10⁴ parasites/mL. 100 µL of this suspension is added to each well.[3]

-

Incubation: The plate is incubated for 48 hours at 37°C and 5% CO₂.

-

Viability Assessment: 20 µL of 0.5 mM resazurin sodium salt solution is added to each well, and the plate is incubated for an additional 24 hours.[3]

-

Data Acquisition: Fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

Data Analysis: The percentage of parasite inhibition relative to the negative control is plotted against the logarithm of the compound concentration. The IC50 value is calculated using a non-linear regression (four-parameter logistic) model.

Protocol: Determination of Mammalian Cell CC50 (MTT Assay)

This protocol assesses the cytotoxicity of AT-1 against a representative mammalian cell line (e.g., HepG2).

-

Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C and 5% CO₂.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 0.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[6]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AT-1. The plate is then incubated for 48 hours.[6]

-

MTT Addition: 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and the precipitated formazan crystals are dissolved in 100 µL of a solubilization solution (e.g., 0.04 N HCl in isopropanol).[6]

-

Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of viable cells relative to the vehicle control is plotted against the logarithm of the compound concentration to determine the CC50 value via non-linear regression.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Selectivity Profiling

The following diagram illustrates the standardized workflow for determining the in vitro selectivity of candidate antitrypanosomal compounds.

Proposed Mechanism of Action: Proteasome Inhibition

AT-1 is hypothesized to selectively inhibit the T. brucei 20S proteasome, a key cellular machine responsible for protein degradation. Inhibition of this pathway leads to the accumulation of misfolded or damaged proteins, triggering a cascade of events culminating in programmed cell death. The structural differences between the parasite and human proteasome are believed to be the basis for AT-1's selectivity.[4]

References

- 1. Antitrypanosomal Activity of Anthriscus Nemorosa Essential Oils and Combinations of Their Main Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Anti-Trypanosomal Proteasome Inhibitors Cure Hemolymphatic and Meningoencephalic Murine Infection Models of African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antitrypanosomal Activities and Mechanisms of Action of Novel Tetracyclic Iridoids from Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Differential Effects of Benznidazole on Trypanosoma cruzi Amastigotes and Trypomastigotes

Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025

Executive Summary

Benznidazole (BZN) is a 2-nitroimidazole derivative and a primary chemotherapeutic agent for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1] The parasite presents in distinct morphological and functional forms throughout its lifecycle, most notably the replicative intracellular amastigote and the infective, non-proliferative bloodstream trypomastigote.[2] Understanding the differential activity of benznidazole against these two forms is critical for optimizing treatment strategies and developing novel therapeutic agents. This guide provides a detailed examination of BZN's mechanism of action, a quantitative comparison of its efficacy against amastigotes and trypomastigotes, and standardized protocols for in vitro evaluation.

Mechanism of Action

Benznidazole is a prodrug that requires activation within the parasite to exert its trypanocidal effects.[3] The mechanism is not stage-specific but relies on the parasite's unique biochemistry, which differs from the mammalian host.

The activation cascade begins when BZN is reduced by a parasite-specific mitochondrial NADH-dependent type-I nitroreductase (TcNTR).[3] This enzymatic reaction generates highly reactive nitro radical anions and other electrophilic metabolites.[4][5] These intermediates inflict damage through a multi-pronged assault on cellular integrity:

-

DNA Damage: The reactive metabolites induce extensive damage to the parasite's DNA, causing both single- and double-strand breaks.[4] This genotoxic stress disrupts replication and leads to cell cycle arrest and apoptosis.[4][6]

-

Oxidative and Nitrosative Stress: The activation process generates reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses, which rely on trypanothione.[5][7] This leads to widespread damage to proteins, lipids, and other essential macromolecules.[5]

-

Interference with Thiol Metabolism: BZN treatment significantly depletes levels of crucial thiol-containing molecules like cysteine and trypanothione, which are vital for maintaining redox balance.[7]

This cascade of molecular damage ultimately results in parasite death. The efficacy of BZN is therefore dependent on the expression and activity of TcNTR within the parasite.

Quantitative Efficacy: Amastigotes vs. Trypomastigotes

Benznidazole demonstrates activity against all major forms of T. cruzi, but its potency varies. The intracellular amastigote is the primary replicative stage in the mammalian host and thus the most clinically relevant target for curative therapy.[8] The trypomastigote is the non-proliferative, infective form responsible for disease transmission and cell invasion.[2] Studies consistently show that BZN is generally more potent against the intracellular amastigote form than the trypomastigote form.